4-Bromo-3',4',5'-trifluorobenzophenone
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Overview
Description
4-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with various biological targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s possible that this compound could influence pathways involving aromatic compounds, given its benzophenone structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3’,4’,5’-trifluorobenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+3,4,5-TrifluorobenzeneAlCl34-Bromo-3’,4’,5’-trifluorobenzophenone
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’,4’,5’-trifluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under reflux conditions.
Electrophilic substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzophenones.
Electrophilic substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of 4-Bromo-3’,4’,5’-trifluorobenzhydrol.
Scientific Research Applications
4-Bromo-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzotrifluoride
- 1-Bromo-3,4,5-trifluorobenzene
- 2,3,4,5,6-Pentafluorobenzyl bromide
Uniqueness
4-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of bromine and multiple fluorine substitutions on the benzophenone core. This structural arrangement imparts distinct electronic properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCMTSYHSKIDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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